molecular formula C13H15ClN2O2 B11789949 7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde

7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No.: B11789949
M. Wt: 266.72 g/mol
InChI Key: ALIVQEBOCKRPRF-UHFFFAOYSA-N
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Description

7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde ( 1437484-40-6) is a chemical compound with the molecular formula C 13 H 15 ClN 2 O 2 and a molecular weight of 266.72 g/mol . This benzimidazole-based building block features a chloro substituent and a carbaldehyde functional group, making it a valuable intermediate for synthetic organic chemistry and medicinal chemistry research. Its structure allows for further derivatization, enabling researchers to explore its properties and applications. This product is offered with a high purity level of 97% . It is intended for use in laboratory research and development activities only. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

IUPAC Name

7-chloro-1-(3-ethoxypropyl)benzimidazole-2-carbaldehyde

InChI

InChI=1S/C13H15ClN2O2/c1-2-18-8-4-7-16-12(9-17)15-11-6-3-5-10(14)13(11)16/h3,5-6,9H,2,4,7-8H2,1H3

InChI Key

ALIVQEBOCKRPRF-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C(=NC2=C1C(=CC=C2)Cl)C=O

Origin of Product

United States

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

The benzimidazole scaffold is typically constructed via acid-catalyzed cyclization of 4-chloro-o-phenylenediamine with carbonyl sources. For example:

  • Method A : Reacting 4-chloro-o-phenylenediamine with triethyl orthoformate in acetic acid yields 7-chloro-1H-benzo[d]imidazole-2-carbaldehyde.

  • Method B : Using formic acid as both solvent and carbonyl donor under reflux conditions (120°C, 6–8 hours) achieves similar results.

Key Reaction Parameters :

ParameterConditionsYield (%)
SolventAcetic acid or formic acid70–85
Temperature100–120°C
CatalystNone (self-condensation)
Alkylating AgentSolventTemperature (°C)Yield (%)
3-Ethoxypropyl bromideDMF8065
1-Bromo-3-ethoxypropaneAcetonitrile6058

Formylation at the C2 Position

Vilsmeier-Haack Reaction

The aldehyde group is introduced using the Vilsmeier-Haack protocol:

  • Generate the Vilsmeier reagent by mixing POCl₃ (3 equiv) with DMF (3 equiv) at 0°C.

  • Add 7-chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole (1 equiv) and stir at 80°C for 4–6 hours.

  • Quench with ice-water and neutralize with NaHCO₃.

Critical Factors :

  • Excess POCl₃ ensures complete formylation.

  • Temperature >70°C prevents intermediate precipitation.

Yield : 60–75% (post-column chromatography).

Oxidation of Methyl Groups

Alternative routes involve oxidizing a pre-installed methyl group:

  • Synthesize 7-chloro-1-(3-ethoxypropyl)-2-methyl-1H-benzo[d]imidazole via Friedel-Crafts alkylation.

  • Oxidize the methyl group using manganese dioxide (MnO₂) in refluxing toluene.

Limitations :

  • Lower yields (40–50%) due to over-oxidation side reactions.

One-Pot Synthesis Strategies

Tandem Alkylation-Formylation

Recent patents describe streamlined protocols combining N-alkylation and formylation in a single pot:

  • React 4-chloro-o-phenylenediamine with 3-ethoxypropyl bromide and triethyl orthoformate in acetic acid.

  • Heat at 100°C for 18 hours.

Advantages :

  • Reduces purification steps.

  • Overall yield: ~55%.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) isolates the target compound.

  • Recrystallization from ethanol/water (1:1) improves purity to >97%.

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 10.02 (s, 1H, CHO), 8.21 (d, 1H, Ar-H), 7.89 (d, 1H, Ar-H), 4.38 (t, 2H, N-CH₂), 3.72 (t, 2H, OCH₂), 3.52 (q, 2H, CH₂O), 1.89 (m, 2H, CH₂), 1.24 (t, 3H, CH₃).
¹³C NMR (100 MHz, CDCl₃)δ 191.2 (CHO), 152.1 (C=N), 134.5–122.8 (Ar-C), 67.8 (OCH₂), 47.2 (NCH₂), 31.5 (CH₂), 15.1 (CH₃).
HRMS [M+H]⁺ calc. 252.69, found 252.70.

Comparative Analysis of Methods

MethodStepsYield (%)Purity (%)Scalability
Cyclocondensation + Alkylation + Vilsmeier355–6595–97High
One-Pot Tandem150–5590–92Moderate
Methyl Oxidation240–5085–88Low

Industrial-Scale Considerations

  • Cost Drivers : 3-Ethoxypropyl bromide (≈$320/kg) and POCl₃ (≈$200/kg) dominate material costs.

  • Waste Management : Neutralization of POCl₃ requires careful handling of phosphate byproducts.

  • Process Safety : Exothermic reactions during Vilsmeier formylation necessitate temperature-controlled reactors.

Emerging Innovations

  • Microwave-Assisted Synthesis : Reduces reaction time for alkylation from 24 hours to 2 hours (70°C, 300 W).

  • Enzymatic Oxidation : Pilot studies using laccase enzymes show potential for greener aldehyde formation (yield: 35%, ongoing optimization) .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: 7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carboxylic acid.

    Reduction: 7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-methanol.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Several studies have indicated that benzimidazole derivatives exhibit antimicrobial properties. For instance, compounds similar to 7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde have shown effectiveness against various bacterial strains, making them candidates for antibiotic development.
    • A study demonstrated that benzimidazole derivatives possess a broad spectrum of activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the structure can enhance efficacy .
  • Anti-cancer Properties :
    • Benzimidazole derivatives are being explored for their potential anti-cancer effects. Research has shown that certain modifications can lead to increased apoptosis in cancer cells. The specific structure of 7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde may enhance its interaction with cellular targets involved in cancer progression .
  • Enzyme Inhibition :
    • The compound's structural features allow it to act as an inhibitor for various enzymes, including those involved in metabolic pathways relevant to disease states. For example, derivatives have been studied for their ability to inhibit enzymes like topoisomerase and kinases, which are critical in cancer therapy .

Biochemical Research Applications

  • Biomolecular Probes :
    • The unique properties of 7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde make it suitable as a biomolecular probe in fluorescence imaging studies. Its ability to bind selectively to specific biomolecules can aid in visualizing cellular processes .
  • Drug Delivery Systems :
    • Research into drug delivery systems has indicated that benzimidazole derivatives can be utilized as carriers for targeted drug delivery due to their favorable interaction with lipid membranes . This application is particularly relevant for enhancing the bioavailability of poorly soluble drugs.

Material Science Applications

  • Polymer Chemistry :
    • The compound can be used as a monomer or additive in polymer synthesis, contributing to the development of new materials with enhanced thermal stability and mechanical properties . Its incorporation into polymers can lead to materials suitable for electronic applications.
  • Nanotechnology :
    • Studies are exploring the use of benzimidazole derivatives in nanotechnology, particularly in creating nanostructures for drug delivery and imaging applications. The compound's properties may facilitate the formation of nanoparticles that improve drug solubility and targeting capabilities .

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntimicrobial activity
Anti-cancer properties
Enzyme inhibition
Biochemical ResearchBiomolecular probes
Drug delivery systems
Material SciencePolymer chemistry
Nanotechnology applications

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated various benzimidazole derivatives, including compounds similar to 7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde. Results indicated significant antibacterial activity against both Staphylococcus aureus and Escherichia coli, supporting further development as potential antibiotics.

Case Study 2: Cancer Cell Apoptosis

Research conducted at a leading cancer research institute explored the apoptosis-inducing potential of modified benzimidazoles on human cancer cell lines. The findings revealed that specific structural modifications led to increased cell death rates, suggesting a promising avenue for anti-cancer drug development.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Structural Analogs and Key Comparisons

The following benzimidazole-2-carbaldehyde derivatives are structurally similar and serve as basis for comparison:

Compound Name Substituent at N1 Molecular Formula Molecular Weight Purity Availability Key References
7-Chloro-1-(3-methoxypropyl)-1H-benzimidazole-2-carbaldehyde 3-methoxypropyl C₁₃H₁₄ClN₂O₂ 252.70 98% Discontinued
7-Chloro-1-(2-ethoxyethyl)-1H-benzimidazole-2-carbaldehyde 2-ethoxyethyl C₁₂H₁₃ClN₂O₂ 252.70 Not reported Discontinued
7-Chloro-1-(2-methoxyethyl)-1H-benzimidazole-2-carbaldehyde 2-methoxyethyl C₁₁H₁₁ClN₂O₂ 238.67 Not reported Discontinued
7-Chloro-1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-amine 3,4-dichlorobenzyl (amine at C2) C₁₄H₁₀Cl₃N₃ 326.61 >98% Available (synthesized)

Comparative Analysis of Key Features

Substituent Effects on Physicochemical Properties

  • Ether Chain Length and Polarity: The 3-ethoxypropyl group (target compound) and 3-methoxypropyl group () introduce longer alkyl chains compared to 2-ethoxyethyl () or 2-methoxyethyl (). Ethoxy vs. methoxy groups: Ethoxy substituents (e.g., in ) increase electron-donating effects compared to methoxy, which could influence reactivity in subsequent synthetic steps (e.g., aldehyde condensation) .

Spectral Characteristics

  • ¹H NMR Shifts :
    • In , the N1-benzylated analog (compound 29) showed a distinct ¹H NMR shift at 5.54 ppm for CH₂ protons, differing from 5.28 ppm in a 4-substituted benzimidazole. This highlights how substituent position (para vs. ortho) and electronic effects alter chemical shifts .
    • For carbaldehyde analogs (e.g., –6), the aldehyde proton typically resonates near 10 ppm, though exact data are unavailable in the evidence.

Notes and Implications for Further Research

Synthetic Optimization : Low yields and discontinuation of analogs (e.g., –5) suggest a need for improved synthetic routes, such as using protecting groups for the aldehyde or optimizing alkylation conditions.

Biological Activity : The dichlorobenzyl-amine derivative () demonstrates that N1 substituents significantly influence bioactivity. Comparative studies on carbaldehyde analogs’ antimicrobial or kinase-inhibitory properties are warranted.

Commercial Viability : Discontinuation of similar compounds underscores the importance of cost-effective scale-up processes and stability testing for the target compound.

Biological Activity

7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article synthesizes current research findings regarding its biological activity, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of 7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde can be represented as follows:

C13H14ClN2O\text{C}_{13}\text{H}_{14}\text{ClN}_2\text{O}

This compound features a benzimidazole core, which is known for its diverse biological activities.

Cytotoxicity

Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, research on related benzimidazole derivatives has shown IC50 values ranging from 7.82 to 21.48 μM against human cancer cell lines such as HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) . Although specific data on 7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde is limited, it is reasonable to infer potential activity based on the performance of structurally similar compounds.

The mechanisms underlying the cytotoxic effects of benzimidazole derivatives often involve:

  • Induction of Apoptosis : Compounds induce apoptosis through the upregulation of pro-apoptotic proteins such as caspase-3 and Bax, coupled with the downregulation of anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : Some derivatives have been shown to halt the cell cycle at specific phases, preventing cancer cell proliferation .

Table 1 summarizes the IC50 values and mechanisms reported for related benzimidazole compounds:

CompoundCancer Cell LineIC50 (μM)Mechanism of Action
Compound 6cHCT-1167.82Apoptosis induction, cell cycle arrest
Compound 6hHepG210.21Apoptosis induction
Compound 6iMCF-721.48Multi-target kinase inhibition

Structure-Activity Relationship (SAR)

The SAR studies indicate that substituents on the benzimidazole core significantly influence biological activity. For instance:

  • Halogen Substituents : The presence of halogen atoms (e.g., bromine or fluorine) at specific positions enhances cytotoxicity.
  • Alkyl Chain Length : The ethoxy group in 7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde may also play a role in modulating lipophilicity and bioavailability.

Case Study 1: In Vitro Evaluation

In a study evaluating a series of benzimidazole derivatives, researchers found that compounds with similar structural motifs to 7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde exhibited promising anticancer activity. The study utilized an MTT assay to assess cytotoxicity across multiple cancer cell lines, establishing a correlation between structural modifications and enhanced biological activity .

Case Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between benzimidazole derivatives and target enzymes involved in cancer progression. These studies revealed that specific interactions at the active site could lead to potent inhibitory effects against key kinases such as EGFR and mTOR .

Q & A

Q. What are the common synthetic routes for 7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde?

The compound can be synthesized via oxidation of the corresponding (1-alkyl-1H-benzo[d]imidazol-2-yl)methanol precursor. A validated method involves using Dess-Martin periodinane (DMP) in dichloromethane at 4°C, achieving yields up to 85% . Alternative routes include catalytic oxidation with MnO₂ in dichloromethane (2 hours, 85% yield) or Ru-based catalysts (e.g., [Ru(2,6-bis[1-(pyridin-2-yl)-1H-benzo[d]imidazol-2-yl]pyridine)] with hydrogen peroxide at 50°C, 70% yield) . The choice of oxidizing agent depends on scalability and functional group compatibility.

Q. What characterization techniques are essential for verifying the structure of this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., chloro, ethoxypropyl groups) and aromatic proton environments. For example, benzymidazole protons typically resonate at δ 7.1–8.0 ppm, while aldehyde protons appear at δ ~9.8–10.2 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]+ expected for C₁₃H₁₄ClN₂O₂: 265.0743) .
  • FT-IR : To identify aldehyde C=O stretching (~1700 cm⁻¹) and imidazole ring vibrations .

Q. What safety precautions are required when handling this compound?

Refer to safety data sheets for benzimidazole derivatives:

  • Use fume hoods and personal protective equipment (gloves, lab coats).
  • Avoid inhalation (H335 hazard) and skin contact (H315/H319).
  • Store in cool, dry conditions away from oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Dichloromethane minimizes side reactions compared to polar solvents like DMF .
  • Catalyst screening : MnO₂ is cost-effective for small-scale synthesis, while Ru catalysts may enhance selectivity in complex matrices .
  • Temperature control : Lower temperatures (e.g., 4°C) reduce aldehyde overoxidation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively isolates the aldehyde from byproducts .

Q. How do substituents (e.g., chloro, ethoxypropyl) influence the compound’s reactivity in downstream applications?

  • Chloro group : Enhances electrophilicity at the aldehyde position, facilitating nucleophilic additions (e.g., condensation with amines to form Schiff bases) .
  • 3-Ethoxypropyl chain : Increases lipophilicity, potentially improving membrane permeability in biological assays. Computational modeling (e.g., LogP calculations) can predict solubility and bioavailability .
  • SAR studies : Replace the ethoxypropyl group with shorter/longer alkyl chains to assess steric and electronic effects on target binding .

Q. How can contradictions in reported synthetic yields (e.g., 70% vs. 85%) be resolved?

  • Reproducibility checks : Verify catalyst purity (e.g., MnO₂ activity varies with hydration state) and solvent dryness .
  • Reaction monitoring : Use TLC or in situ NMR to track aldehyde formation and optimize reaction termination times.
  • Scale-dependent effects : Pilot larger-scale reactions with controlled stirring rates and heat dissipation to mitigate exothermic side reactions .

Q. What strategies are recommended for analyzing biological activity in vitro?

  • Targeted assays : Screen against kinase or protease targets due to benzimidazole’s known inhibitory activity. Use fluorescence polarization or SPR for binding affinity measurements .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify via LC-MS to assess CYP450-mediated degradation .
  • Cellular uptake : Tag the aldehyde with a fluorescent probe (e.g., dansyl hydrazine) and visualize intracellular localization via confocal microscopy .

Q. Methodological Notes

  • For patent-free synthesis routes, prioritize literature post-2020 to avoid IP conflicts .
  • Cross-validate spectral data with databases (e.g., PubChem, Reaxys) to resolve ambiguities .

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